(Diacetoxyiodo)benzene

Catalog No.
S606599
CAS No.
3240-34-4
M.F
C10H11IO4
M. Wt
322.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Diacetoxyiodo)benzene

CAS Number

3240-34-4

Product Name

(Diacetoxyiodo)benzene

IUPAC Name

[acetyloxy(phenyl)-λ3-iodanyl] acetate

Molecular Formula

C10H11IO4

Molecular Weight

322.1 g/mol

InChI

InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

ZBIKORITPGTTGI-UHFFFAOYSA-N

SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C

Synonyms

(Dihydroxyiodo)benzene; (Diacetoxyiodo)benzene; BAIB; Bis(acetato)phenyliodine; Bis(acetato-κO)phenyliodine; Diacetoxy(phenyl)iodine; Iodobenzene Diacetate; Iodophenyl Diacetate; Iodosobenzene Diacetate; Iodosylbenzene Diacetate; NSC 226375; NSC 2380

Canonical SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C

Organic Synthesis

Oxidation of o-dioxime

Preparation of High Radio-Opaque E-Glass Fiber-Reinforced Composite

Oxidation in TEMPO

Rhodium-Catalyzed Aziridination of Olefins

Construction of Heterocycles

Synthesis of Aryl(trifloxyalkenyl)iodonium Triflate Salts

Enantioselective Reactions

Synthesis of Fused 1,2,4-Triazole Derivatives

(Diacetoxyiodo)benzene, also known as phenyliodine(III) diacetate, is a hypervalent iodine compound with the molecular formula C₆H₅I(OCOCH₃)₂. This compound is recognized for its unique structure, where the iodine atom is in a +III oxidation state and exhibits a T-shaped molecular geometry. The iodine atom forms bonds with two acetate groups and a phenyl group, leading to its distinctive reactivity as an oxidizing agent in organic synthesis .

  • Irritant: Contact with skin or eyes can cause irritation [].
  • Light sensitivity: PIDA decomposes upon exposure to light, potentially releasing hazardous fumes [].

(Diacetoxyiodo)benzene is utilized in various chemical transformations, including:

  • Oxidative Decarboxylation: In the presence of sodium azide, it facilitates the conversion of 2-aryl carboxylic acids into aldehydes and ketones .
  • Cleavage of Carbon-Carbon Bonds: It can cleave carbon-carbon bonds in conjunction with Lewis acids, expanding its utility in synthesizing complex organic molecules .
  • Beckmann Rearrangement: It promotes the transformation of ketoximes into amides through acetylation of hydroxy groups .
  • C–H Bond Oxidation: (Diacetoxyiodo)benzene has been shown to oxidize benzylic acetals effectively, providing a metal-free alternative for such reactions .

Several methods exist for synthesizing (diacetoxyiodo)benzene:

  • Reaction with Acetic Acid: The original synthesis method involves reacting iodobenzene with acetic acid and peracetic acid .
  • Direct Preparation: More recent methods involve using iodine, acetic acid, and benzene with oxidizing agents like sodium perborate or potassium peroxydisulfate .
  • From Iodosobenzene: It can also be prepared from iodosobenzene and glacial acetic acid .

(Diacetoxyiodo)benzene serves multiple roles in organic chemistry:

  • Oxidizing Agent: It is widely used for oxidations, such as hydroxylations and cleavage of vicinal glycols .
  • Synthesis of Complex Molecules: It facilitates the preparation of various organic compounds, including amides and cyclic ethers .
  • Research Tool: Its unique properties make it valuable for studying reaction mechanisms involving hypervalent iodine species.

Interaction studies involving (diacetoxyiodo)benzene mainly focus on its reactivity with various substrates under different conditions. For example, it has been shown to interact effectively with Lewis acids to enhance its oxidative capabilities in carbon-carbon bond cleavage reactions. Additionally, studies have explored its behavior in solvent systems like ionic liquids, which can influence its reactivity and product formation .

Several compounds share structural or functional similarities with (diacetoxyiodo)benzene. Here are a few notable examples:

Compound NameStructure TypeUnique Features
IodosobenzeneHypervalent iodineActs as a precursor for various iodine reagents
Phenyliodine(III) bis(trifluoroacetate)Hypervalent iodineUsed in Hofmann rearrangement under mild conditions
Phenyliodonium diacetateHypervalent iodineFunctions similarly but may have different reactivity
Bis(trifluoroacetoxy)iodobenzeneHypervalent iodineUseful for specific oxidative transformations

(Diacetoxyiodo)benzene stands out due to its dual acetate groups which enhance its reactivity and versatility in organic synthesis compared to other hypervalent iodine compounds. Its ability to facilitate diverse reactions while maintaining low toxicity makes it a valuable reagent in modern organic chemistry .

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 49 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 16 of 49 companies with hazard statement code(s):;
H302 (43.75%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (12.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.75%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3240-34-4

Wikipedia

Iodobenzene diacetate

General Manufacturing Information

Iodine, bis(acetato-.kappa.O)phenyl-: ACTIVE

Dates

Modify: 2023-08-15
Maity et al. Oxidase catalysis via aerobically generated hypervalent iodine intermediates. Nature Chemistry, doi: 10.1038/nchem.2873, published online 16 October 2017

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